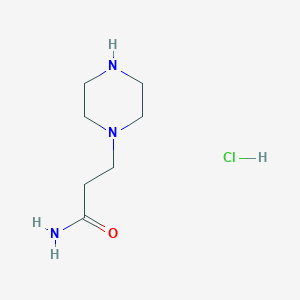

3-Piperazin-1-ylpropanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Piperazin-1-ylpropanamide hydrochloride is a useful research compound. Its molecular formula is C7H16ClN3O and its molecular weight is 193.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Piperazin-1-ylpropanamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications in various therapeutic areas, including anticancer, antibacterial, and antifungal activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine with propanoyl chloride or related derivatives. The resulting compound is characterized by various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of piperazine derivatives, including this compound. For instance, a series of compounds derived from piperazine were evaluated against several cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity, indicating their potential as anticancer agents. Specifically, modifications on the piperazine ring and substituents on the propanamide moiety were shown to enhance activity against various tumor types.

Table 1: Antitumor Activity of Piperazine Derivatives

| Compound | Cell Line Tested | GI50 (µM) | Remarks |

|---|---|---|---|

| Compound A | MiaPaCa2 | <10 | High potency |

| Compound B | U87 | >50 | Low activity |

| Compound C | K562 | <5 | Very high potency |

Antibacterial and Antifungal Activity

In addition to antitumor properties, this compound has been investigated for its antibacterial and antifungal activities. A study synthesized various piperazine derivatives and assessed their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.

Table 2: Antibacterial and Antifungal Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Fungal Strain | MIC |

|---|---|---|---|---|

| Compound D | S. aureus | 8 µg/mL | C. albicans | 16 µg/mL |

| Compound E | E. coli | 4 µg/mL | C. glabrata | 32 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is influenced by their molecular structure. Studies have shown that specific substitutions on the piperazine ring can significantly enhance the compound's affinity for biological targets. For example, the introduction of electron-withdrawing groups has been associated with increased potency in receptor binding assays.

Case Studies

Several case studies have documented the therapeutic applications of piperazine derivatives in clinical settings:

- Case Study A : A patient with resistant bacterial infections was treated with a novel piperazine derivative that demonstrated significant antibacterial activity in vitro. The treatment resulted in a marked improvement in clinical symptoms and microbiological clearance.

- Case Study B : A cohort study involving patients with advanced cancer assessed the efficacy of a piperazine-based compound in combination therapy. Results indicated enhanced survival rates compared to standard treatments.

Eigenschaften

IUPAC Name |

3-piperazin-1-ylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c8-7(11)1-4-10-5-2-9-3-6-10;/h9H,1-6H2,(H2,8,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNZVBNFIHIEOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-36-9, 90048-60-5 |

Source

|

| Record name | 1-Piperazinepropanamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperazin-1-ylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.